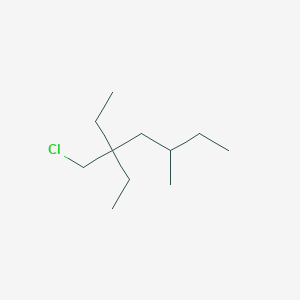
2-Cyclopropoxy-4-nitropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cyclopropoxy group and a nitro group attached to a pyridine ring.
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-nitropyridine 1-oxide typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide . This intermediate is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to yield the final product. Industrial production methods often employ continuous flow systems to enhance safety and efficiency, particularly for the highly exothermic nitration step .
Chemical Reactions Analysis
2-Cyclopropoxy-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: The nitro group can be substituted by halogens or other nucleophiles under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, halogens, and nucleophiles. Major products formed from these reactions include amino derivatives, halogenated compounds, and other substituted pyridine derivatives .
Scientific Research Applications
2-Cyclopropoxy-4-nitropyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study various biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group and the N-oxide group play crucial roles in its reactivity and binding properties. These groups can participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-hole interactions, which influence the compound’s biological activity and chemical behavior .
Comparison with Similar Compounds
2-Cyclopropoxy-4-nitropyridine 1-oxide can be compared with other nitropyridine derivatives, such as:
4-Nitropyridine 1-oxide: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Iodo-2,6-dimethyl-4-nitropyridine 1-oxide: Contains additional substituents that affect its reactivity and interactions.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H8N2O4/c11-9-4-3-6(10(12)13)5-8(9)14-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
RPHIGDKTSRDXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=[N+](C=CC(=C2)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)
![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)

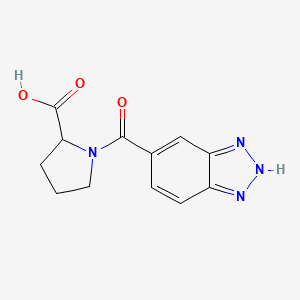
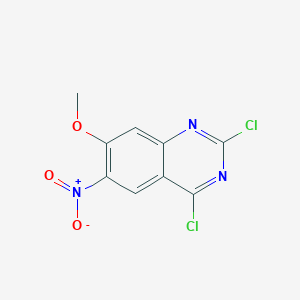
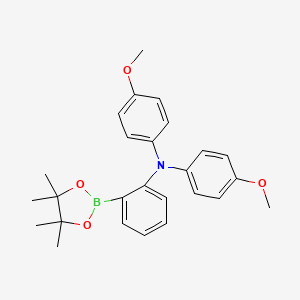
![6-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13652431.png)
![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)
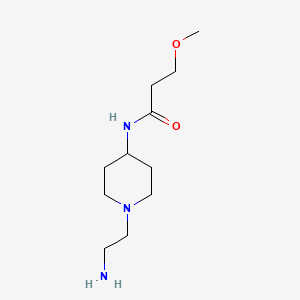

![Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13652449.png)
